Carbanolate

Description

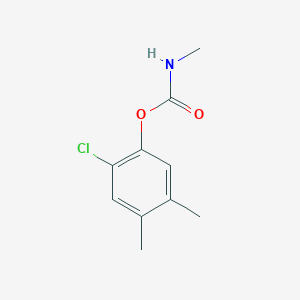

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4,5-dimethylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-4-8(11)9(5-7(6)2)14-10(13)12-3/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTXZGIQTYDABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041754 | |

| Record name | Carbanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Carbanolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

FREELY SOL IN CHLOROFORM, SLIGHTLY SOL IN WATER, SOLUBILITY: ACETONE 25%, BENZENE 14%, TOLUENE 10%, XYLENE 6.7%, KEROSENE LESS THAN 2% | |

| Record name | CARBANOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000922 [mmHg] | |

| Record name | Carbanolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALLINE SOLID | |

CAS No. |

671-04-5, 68989-02-6 | |

| Record name | Carbanolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanolate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkyl(C12-16)dimethyldichlorobenzylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068989026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, C12-16-alkyl[(dichlorophenyl)methyl]dimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBANOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M05Z0Q9XTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBANOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

130-133 °C, MP: 122.5-124.5 °C /TECHNICAL PRODUCT/ | |

| Record name | CARBANOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Chemical and Biological Profile of Carbanolate

Abstract

This technical guide provides a comprehensive overview of Carbanolate (CAS RN: 671-04-5), a carbamate-class insecticide. The document elucidates its chemical structure, physicochemical properties, and mechanism of action as a reversible acetylcholinesterase inhibitor. Furthermore, it explores a probable synthetic pathway, details its toxicological profile within the context of the broader carbamate family, and outlines standard analytical methodologies for its detection and quantification. This guide is intended to serve as a foundational resource for professionals in research and development, offering detailed, scientifically grounded information supported by authoritative references.

Introduction

Carbanolate, also known by its IUPAC name (2-chloro-4,5-dimethylphenyl) N-methylcarbamate, is a member of the carbamate class of pesticides.[1] Carbamate pesticides are derivatives of carbamic acid and were first introduced in the 1950s, developed as alternatives to the more persistent organochlorine insecticides.[1] Like their organophosphate counterparts, carbamates function as potent neurotoxins in insects by interfering with the central nervous system.[1][2]

Carbanolate was specifically developed for the control of various ectoparasites and insects, including those affecting poultry.[1] Its efficacy stems from its ability to inhibit the enzyme acetylcholinesterase (AChE), a critical component in nerve signal transmission.[1] While effective, the use of many carbamates has been scrutinized due to their potential for toxicity in non-target organisms, including mammals. This guide provides an in-depth examination of the scientific principles governing Carbanolate's structure, function, and analysis.

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to all scientific inquiry. Carbanolate is systematically identified by a unique set of nomenclature and structural descriptors.

-

IUPAC Name: (2-chloro-4,5-dimethylphenyl) N-methylcarbamate[1]

-

CAS Registry Number: 671-04-5[3]

-

Molecular Formula: C₁₀H₁₂ClNO₂[3]

-

Molecular Mass: 213.66 g/mol [3]

-

Synonyms: Banol, 6-Chloro-3,4-dimethylphenyl N-methylcarbamate, 2-chloro-4,5-xylyl N-methylcarbamate[3][4]

The molecule consists of a phenyl methylcarbamate core substituted with a chlorine atom at position 2 and two methyl groups at positions 4 and 5 of the phenyl ring.[1]

Caption: 2D Chemical Structure of Carbanolate.

Physicochemical Properties

The physical and chemical properties of Carbanolate dictate its environmental fate, bioavailability, and interaction with biological systems. It is a crystalline solid under standard conditions.[1] Key properties are summarized in the table below.

| Property | Value / Description | Source(s) |

| Physical State | Crystalline Solid | [1] |

| Melting Point | 130-133 °C | [1] |

| Vapor Pressure | 0.000922 mmHg | [1] |

| Solubility | Slightly soluble in water; Freely soluble in chloroform. | [1] |

| Stability | Unstable at temperatures above its melting point. | [1] |

| Corrosivity | Non-corrosive. | [1] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Carbanolate, like other N-methyl carbamate insecticides, is the inhibition of the acetylcholinesterase (AChE) enzyme.[1][5] AChE is essential for nerve function, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.

The process of inhibition involves the following steps:

-

Binding: The Carbanolate molecule binds to the active site of the AChE enzyme.

-

Carbamylation: The carbamate moiety of Carbanolate is transferred to a serine hydroxyl group within the AChE active site. This forms a carbamylated enzyme complex.[2][5]

-

Inactivation: The carbamylated enzyme is temporarily inactivated and unable to hydrolyze acetylcholine.

-

Accumulation of ACh: This inactivation leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors.[2] This overstimulation results in neurotoxicity and, ultimately, the death of the insect.

-

Reversible Inhibition: Unlike organophosphates which cause essentially irreversible phosphorylation, the carbamylation of AChE by Carbanolate is reversible.[1][2] The carbamylated enzyme undergoes slow hydrolysis, eventually regenerating the active enzyme. This reversibility means that the toxic effects are generally of shorter duration compared to organophosphate poisoning.[5]

Caption: Reversible inhibition of Acetylcholinesterase (AChE) by Carbanolate.

Synthesis Pathway

While specific industrial synthesis protocols for Carbanolate are proprietary, a chemically sound and common method for producing N-methylcarbamate esters can be proposed. This pathway involves the reaction of a substituted phenol with methyl isocyanate.

Proposed Synthesis of Carbanolate:

-

Step 1: Synthesis of 2-chloro-4,5-dimethylphenol: This precursor can be synthesized from p-xylene through chlorination and subsequent hydroxylation, although various routes exist.

-

Step 2: Carbamoylation: The key step is the reaction of 2-chloro-4,5-dimethylphenol with methyl isocyanate (CH₃NCO). This reaction is typically catalyzed by a tertiary amine base (e.g., triethylamine) and proceeds via nucleophilic addition of the phenolic hydroxyl group to the isocyanate carbon. The product, Carbanolate, is formed directly.

This method avoids the use of highly toxic reagents like phosgene, which were used in older carbamate synthesis processes.

Toxicology and Safety

Carbanolate acts as a neurotoxin by inhibiting acetylcholinesterase.[1] Exposure in non-target organisms can lead to symptoms of cholinergic overstimulation. In low doses, this may include excessive salivation and eye-watering, while higher doses can cause headache, nausea, vomiting, abdominal pain, and diarrhea.[1]

Specific, publicly available LD₅₀ (median lethal dose) values for Carbanolate (CAS 671-04-5) are not readily found in the compiled literature. However, the toxicity of carbamates as a class varies widely depending on the specific chemical structure.

-

Highly Toxic Examples: Some carbamates, like Aldicarb and Carbofuran, have very low oral LD₅₀ values in rats, in the range of 0.3 to 8 mg/kg, making them extremely hazardous.[6]

-

Moderately to Low Toxicity Examples: Other carbamates, such as Propoxur or certain benzimidazoles, exhibit much lower acute toxicity, with oral LD₅₀ values ranging from 68 mg/kg to over 2000 mg/kg.[6] Dermal LD₅₀ values are often significantly higher, indicating lower toxicity via skin contact.[5][6]

Given this broad range, it is not possible to assign a precise toxicity category to Carbanolate without specific experimental data. However, as a cholinesterase inhibitor, it should be handled with appropriate personal protective equipment (PPE) and safety precautions to avoid ingestion, inhalation, and dermal contact.

Analytical Methods

The detection and quantification of Carbanolate residues in environmental and biological samples are crucial for regulatory compliance and safety assessment. The primary analytical techniques employed for carbamate pesticides are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS).[4]

A typical workflow for the analysis of Carbanolate residue in a sample (e.g., soil, produce) is as follows:

-

Sample Collection: A representative sample is collected from the source of interest.[4]

-

Extraction: The pesticide is extracted from the sample matrix using an appropriate organic solvent, such as dichloromethane or acetonitrile.[3]

-

Clean-up/Concentration: The crude extract contains many interfering substances. Solid-Phase Extraction (SPE) is a common clean-up technique where the extract is passed through a cartridge that retains the analyte of interest while allowing impurities to pass through. The analyte is then eluted with a small volume of a different solvent, effectively cleaning and concentrating the sample.[4]

-

Analysis: The purified and concentrated sample is injected into an analytical instrument.

-

HPLC: High-performance liquid chromatography is well-suited for separating non-volatile and thermally unstable compounds like many carbamates.[4] A reversed-phase C18 column is typically used, and detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[3]

-

GC-MS: Gas chromatography coupled with mass spectrometry can also be used, particularly for more volatile carbamates.[4]

-

-

Quantification: The concentration of Carbanolate is determined by comparing the detector response of the sample to that of certified analytical standards run under the same conditions.

Caption: General workflow for Carbanolate residue analysis using HPLC.

Conclusion

Carbanolate is a representative N-methyl carbamate insecticide whose biological activity is derived from its specific chemical structure, enabling the reversible inhibition of acetylcholinesterase. Its profile as a crystalline solid with low water solubility influences its application and environmental behavior. While specific toxicological data are limited, its classification as a cholinesterase inhibitor necessitates careful handling. Standardized analytical methods, primarily chromatography-based, provide reliable means for its detection and quantification in various matrices. This guide has synthesized the core scientific information on Carbanolate, providing a technical foundation for research and development professionals.

References

-

CAS Common Chemistry. (n.d.). Carbanolate. CAS, a division of the American Chemical Society. Retrieved December 31, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522251, Carbanolate. Retrieved from [Link]

-

SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis. Retrieved from [Link]

-

Tox Lab. (n.d.). Residue Analysis: A Comprehensive Overview. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Residue Chemistry Test Guidelines Oppts 860.1340 Residue Analytical Method. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Methods of residue analysis. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

R. O. García, et al. (n.d.). Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. StatPearls. Retrieved from [Link]

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

Sources

- 1. env.go.jp [env.go.jp]

- 2. m.youtube.com [m.youtube.com]

- 3. Methods of residue analysis [fao.org]

- 4. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]

- 5. epa.gov [epa.gov]

- 6. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2-chloro-4,5-dimethylphenyl) N-methylcarbamate

This guide provides a comprehensive overview of the synthetic pathway for (2-chloro-4,5-dimethylphenyl) N-methylcarbamate, a compound belonging to the N-methylcarbamate class. These compounds are of significant interest in agrochemical and pharmaceutical research. The synthesis is presented as a multi-step process, beginning with the preparation of a key phenolic precursor, followed by a critical carbamoylation reaction. This document is intended for researchers and professionals in chemical and drug development, emphasizing the rationale behind procedural choices, stringent safety protocols, and robust analytical validation.

Strategic Overview of the Synthesis

The synthesis of (2-chloro-4,5-dimethylphenyl) N-methylcarbamate is most logically approached via a two-stage strategy. The first stage involves the preparation of the core phenolic intermediate, 2-chloro-4,5-dimethylphenol. The second, and final, stage is the carbamoylation of this phenol to yield the target molecule. This pathway ensures high yields and purity by building the molecule from readily available starting materials.

The core transformation is the reaction of the phenoxide ion of 2-chloro-4,5-dimethylphenol with a suitable electrophilic carbamoylating agent. The most direct agent is methyl isocyanate (MIC), though its extreme toxicity necessitates the consideration of safer, alternative methods.

Caption: High-level two-stage synthetic workflow.

Stage 1: Synthesis of 2-Chloro-4,5-dimethylphenol

The synthesis of the phenolic precursor is achieved through the electrophilic aromatic substitution (chlorination) of 3,4-dimethylphenol. The choice of chlorinating agent and reaction conditions is critical to ensure regioselectivity, targeting the position ortho to the hydroxyl group and para to a methyl group.

Physicochemical Properties of the Precursor

| Property | Value | Source |

| IUPAC Name | 2-chloro-4,5-dimethylphenol | [1] |

| CAS Number | 1124-04-5 | [1][2][3] |

| Molecular Formula | C₈H₉ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Appearance | Colorless to off-white solid | [4] |

Experimental Protocol: Chlorination of 3,4-Dimethylphenol

This protocol describes a representative procedure for the synthesis of 2-chloro-4,5-dimethylphenol.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve 3,4-dimethylphenol in an inert solvent such as dichloromethane.

-

Temperature Control: Cool the reaction mixture to 0-5 °C using an ice bath. Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of side products.

-

Reagent Addition: Slowly add a stoichiometric equivalent of sulfuryl chloride (SO₂Cl₂) dropwise from the dropping funnel to the stirred solution. The slow addition helps to manage the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup and Isolation:

-

Carefully quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by vacuum distillation to yield pure 2-chloro-4,5-dimethylphenol.

Stage 2: Synthesis of (2-chloro-4,5-dimethylphenyl) N-methylcarbamate

This final step involves the formation of the carbamate ester linkage. The most common method is the reaction of the synthesized phenol with methyl isocyanate in the presence of a basic catalyst.

Method A: Reaction with Methyl Isocyanate

CRITICAL SAFETY WARNING: Methyl isocyanate (MIC) is an extremely toxic, volatile, and lachrymatory compound. All manipulations must be performed in a certified, high-performance chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection or safety goggles. An emergency plan and access to appropriate first aid must be in place.

Caption: Reaction scheme for the final carbamoylation step.

Experimental Protocol: Carbamoylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 2-chloro-4,5-dimethylphenol in an anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran, or dichloromethane).[6] Anhydrous conditions are essential as isocyanates react with water.[7]

-

Catalyst Addition: Add a catalytic amount (e.g., 0.1 equivalents) of a tertiary amine base, such as triethylamine, to the solution. The base deprotonates the phenol, forming the more nucleophilic phenoxide, which accelerates the reaction.

-

Isocyanate Addition: Cool the mixture in an ice bath and slowly add one equivalent of methyl isocyanate via a syringe. The reaction is exothermic, and maintaining a low temperature is important for control.[8]

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours, or until the reaction is complete as determined by TLC or HPLC analysis.

-

Workup and Isolation:

-

Quench the reaction with a small amount of methanol to consume any unreacted isocyanate.

-

Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude solid is typically purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield the final product as a crystalline solid.

Method B: Safer Alternative Routes

Given the hazards of methyl isocyanate, alternative methods are highly recommended. One common industrial approach avoids handling MIC directly by generating it in situ or using a different carbamoylating agent.[8] A viable laboratory-scale alternative involves a two-step, one-pot procedure:[9]

-

Formation of a Chloroformate: React 2-chloro-4,5-dimethylphenol with a phosgene equivalent, such as triphosgene, in the presence of a base to form the corresponding phenyl chloroformate intermediate.

-

Reaction with Methylamine: Introduce methylamine (as a solution in a solvent like THF or water) to the reaction mixture. The methylamine displaces the chloride to form the desired N-methylcarbamate.

This approach replaces the highly toxic and volatile methyl isocyanate with the less hazardous (though still toxic) triphosgene and the common reagent methylamine.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the structure and purity of the final compound. A multi-technique approach ensures a comprehensive characterization.

Caption: Workflow for analytical characterization.

Summary of Analytical Techniques

| Technique | Purpose | Key Observations |

| HPLC | Purity assessment and quantification. | A primary peak corresponding to the product. Purity is determined by the peak area percentage. Methods often use a C18 reverse-phase column.[10] For enhanced sensitivity, post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection can be employed.[10][11][12] |

| LC-MS | Molecular weight confirmation. | Detection of the parent ion ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of C₁₀H₁₂ClNO₂. |

| ¹H NMR | Structural confirmation and purity. | Signals corresponding to the aromatic protons, two distinct methyl groups on the phenyl ring, and the N-methyl and N-H protons of the carbamate group. |

| IR Spectroscopy | Functional group identification. | Characteristic absorptions for the N-H stretch, C-H stretches (aromatic and aliphatic), a strong C=O stretch (carbamate), and C-O stretching. |

Safety and Hazard Management

The synthesis of (2-chloro-4,5-dimethylphenyl) N-methylcarbamate involves several hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.

| Reagent/Solvent | Primary Hazard(s) | Recommended Precautions |

| Methyl Isocyanate (MIC) | Extreme toxicity (inhalation), severe irritant, flammable, water-reactive.[7] | Use only in a high-performance chemical fume hood. Wear full PPE, including a respirator if necessary. Keep away from water. |

| Sulfuryl Chloride | Corrosive, toxic by inhalation, reacts violently with water. | Handle in a fume hood. Wear acid-resistant gloves and eye protection. Avoid contact with water. |

| Triphosgene | Toxic by inhalation, corrosive. Decomposes to phosgene. | Handle as a phosgene equivalent. Use only in a fume hood. |

| Dichloromethane | Suspected carcinogen, volatile. | Use in a well-ventilated area or fume hood. Minimize inhalation exposure. |

| Sodium Hydroxide | Corrosive. | Wear appropriate gloves and eye protection. |

Conclusion

The synthesis of (2-chloro-4,5-dimethylphenyl) N-methylcarbamate is a well-defined process that hinges on the successful, regioselective chlorination of 3,4-dimethylphenol, followed by a carefully controlled carbamoylation. The primary challenge and risk lie in the handling of the carbamoylating agent, particularly methyl isocyanate. By employing stringent safety protocols and considering safer alternative reagents, this synthesis can be performed efficiently. Comprehensive analytical validation using chromatographic and spectroscopic methods is essential to ensure the identity and purity of the final product, meeting the rigorous standards required for research and development professionals.

References

- U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of Selected Carbamate Pesticides.

- U.S. Environmental Protection Agency. (n.d.). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70754, 2-Chloro-4,5-dimethylphenol. Retrieved from [Link]

-

Hajšlová, J., & Černá, M. (2000). Determination of N-methylcarbamates in foods. Czech Journal of Food Sciences, 18(5), 221-223. Retrieved from [Link]

-

Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

-

Chemsigma. (n.d.). 2-CHLORO-4,5-DIMETHYLPHENOL [1124-04-5]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-4,5-dimethylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

- Google Patents. (2014). CN103524381A - Synthesis of N-methylmethyl carbamate.

-

Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]

- Google Patents. (1987). US4659845A - Process for the production of N-methylcarbamates.

- Google Patents. (2008). EP1991524A1 - A process for the preparation of phenylcarbamates.

Sources

- 1. 2-Chloro-4,5-dimethylphenol | C8H9ClO | CID 70754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4,5-dimethylphenol [webbook.nist.gov]

- 3. 2-CHLORO-4,5-DIMETHYLPHENOL | 1124-04-5 [chemicalbook.com]

- 4. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 5. gcms.cz [gcms.cz]

- 6. EP1991524A1 - A process for the preparation of phenylcarbamates - Google Patents [patents.google.com]

- 7. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. US4659845A - Process for the production of N-methylcarbamates - Google Patents [patents.google.com]

- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 10. epa.gov [epa.gov]

- 11. pubs.usgs.gov [pubs.usgs.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Insecticidal Mechanism of Action of Carbanolate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Carbanolate, a member of the N-methyl carbamate class of insecticides, exerts its potent insecticidal effects through targeted neurotoxicity.[1][2] This technical guide provides an in-depth examination of its core mechanism of action: the reversible inhibition of the critical enzyme acetylcholinesterase (AChE). We will dissect the biochemical interactions at the synaptic level, detail the physiological consequences for the insect, and present the established experimental workflows used to characterize this activity. The objective is to provide a comprehensive resource that explains not only the mechanism itself but also the scientific rationale behind its validation, thereby equipping researchers with the foundational knowledge necessary for advanced study and development in the field of neurotoxic insecticides.

Introduction: Carbanolate within the Carbamate Insecticide Class

Carbanolate, chemically known as 2-chloro-4,5-dimethylphenyl methylcarbamate, is a synthetic insecticide derived from carbamic acid.[3] It belongs to the broader class of carbamate insecticides, which were developed following the study of the natural alkaloid physostigmine and introduced commercially in the mid-1950s with compounds like carbaryl.[3][4][5] These agents are designed to act as potent neurotoxins in insects, targeting their nervous systems to cause rapid incapacitation and mortality.[2][6] Unlike the persistent organochlorine pesticides, many carbamates exhibit a shorter environmental half-life, though their acute toxicity remains a significant consideration.[5] The efficacy of carbanolate and its congeners is rooted in their structural similarity to the natural neurotransmitter acetylcholine (ACh), allowing them to interact with a key enzyme responsible for regulating nerve impulse transmission.

The Core Mechanism: Reversible Inhibition of Acetylcholinesterase

The primary target of all insecticidal carbamates, including carbanolate, is the enzyme acetylcholinesterase (AChE).[7][8] Understanding this mechanism requires a foundational knowledge of normal synaptic function in the insect nervous system.

The Role of Acetylcholine (ACh) and AChE in Synaptic Transmission

In cholinergic synapses, nerve impulses are transmitted chemically. An arriving electrical signal triggers the release of acetylcholine from the presynaptic neuron into the synaptic cleft. ACh then diffuses across the cleft and binds to receptors on the postsynaptic neuron, propagating the signal. For the synapse to reset and prepare for the next signal, ACh must be rapidly removed. This crucial function is performed by AChE, which hydrolyzes ACh into inactive choline and acetate, terminating the stimulus.

The Carbamylation Reaction: How Carbanolate Inhibits AChE

Carbanolate's insecticidal action is a direct interference with this process. It functions as a competitive inhibitor, binding to the active site of AChE. The mechanism proceeds via a two-step process:

-

Binding: The carbanolate molecule enters the active site of the AChE enzyme.

-

Carbamylation: The enzyme's catalytic serine residue, which normally attacks acetylcholine, instead performs a nucleophilic attack on the carbonyl group of the carbanolate molecule.[9] This results in the transfer of the carbamoyl moiety to the serine residue, forming a stable, covalent "carbamylated" enzyme complex.[3][10] The phenolic portion of the carbanolate molecule is released as a leaving group.

This carbamylation renders the enzyme non-functional. It can no longer bind to or hydrolyze acetylcholine.[8]

Caption: Mechanism of AChE inhibition by Carbanolate.

The Principle of Reversibility

A critical distinction between carbamates and organophosphate insecticides is the stability of the inhibited enzyme complex. While organophosphates cause essentially irreversible phosphorylation of AChE, the carbamylated enzyme formed by carbanolate is chemically unstable.[11][12] It undergoes slow hydrolysis, a process called decarbamylation, which eventually regenerates the active enzyme.[9][13]

However, this regeneration is significantly slower than the rate of carbamylation. Therefore, in the presence of the insecticide, the majority of AChE enzymes remain in the inhibited state. This is often described as "pseudo-irreversible" or competitive inhibition.[9][12] The duration of toxicity is consequently shorter than that of organophosphates, typically lasting less than 24 hours as the enzyme is slowly restored.[10]

Physiological Consequences: From Hyperexcitation to Mortality

The biochemical inhibition of AChE leads to a catastrophic cascade of physiological events in the insect:

-

Accumulation of Acetylcholine: With AChE blocked, acetylcholine accumulates to high concentrations in the synaptic cleft.[8][10]

-

Continuous Nerve Firing: The excess ACh repeatedly stimulates the postsynaptic receptors, preventing the nerve from repolarizing. This leads to uncontrolled, continuous nerve firing.[5]

-

Systemic Failure: The constant state of nerve stimulation results in tremors, muscle fasciculations, convulsions, and paralysis.[10] Ultimately, this leads to the death of the insect due to respiratory failure or general metabolic collapse.

Experimental Validation and Characterization

The mechanism of AChE inhibition is validated through a combination of in vitro and in vivo assays. These protocols are designed to quantify the inhibitory potency of a compound and observe its physiological effects.

In Vitro Analysis: The Acetylcholinesterase Inhibition Assay

The cornerstone for studying compounds like carbanolate is the in vitro AChE inhibition assay, commonly based on the Ellman method. This assay allows for precise quantification of enzyme inhibition.

Causality Behind Experimental Choices:

-

Enzyme Source: AChE can be sourced from various tissues, such as electric eel, bovine erythrocytes, or, for specificity, from the target insect (e.g., housefly head homogenates). Using insect-derived AChE is critical for determining a compound's selectivity.[14]

-

Substrate Choice: Acetylthiocholine (ATCh) is used as a proxy for the natural substrate, acetylcholine. AChE cleaves ATCh to produce thiocholine.

-

Detection System: Thiocholine reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which strongly absorbs light at 412 nm. This color change is the key to the assay; its rate is directly proportional to AChE activity. The choice of a spectrophotometric readout provides a reliable, high-throughput method for quantifying enzyme kinetics.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (e.g., 0.1 M, pH 8.0).

-

Prepare a stock solution of the substrate, acetylthiocholine iodide, in buffer.

-

Prepare a stock solution of the chromogen, DTNB, in buffer.

-

Prepare a stock solution of AChE enzyme in buffer.

-

Prepare serial dilutions of carbanolate in an appropriate solvent (e.g., DMSO) and then dilute further in buffer.

-

-

Assay Execution (in a 96-well microplate):

-

To each well, add 50 µL of phosphate buffer.

-

Add 25 µL of the carbanolate solution at various concentrations (and a vehicle control).

-

Add 25 µL of the AChE enzyme solution.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of the substrate (ATCh) and chromogen (DTNB).

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic reading).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of carbanolate.

-

Determine the percentage of enzyme inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the carbanolate concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value—the concentration of carbanolate required to inhibit 50% of AChE activity.

-

Sources

- 1. Neurotoxicity of the pesticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbanolate | C10H12ClNO2 | CID 522251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbamate - Wikipedia [en.wikipedia.org]

- 5. Mode of action of carbamate.pptx [slideshare.net]

- 6. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Carbamate insecticides and how to choose the right one? [ageruo.com]

- 9. researchgate.net [researchgate.net]

- 10. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Acetylcholinesterase Inhibition by Carbanolate: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Acetylcholinesterase in Neurotransmission

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems.[1][2] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[3][4][5] This enzymatic degradation terminates the nerve impulse at cholinergic synapses and neuromuscular junctions, allowing the neuron to return to its resting state, ready for the next signal.[2][3] The catalytic efficiency of AChE is exceptionally high, with each enzyme molecule capable of degrading approximately 5,000 molecules of ACh per second, a rate that approaches the theoretical limit of diffusion.[5] Given its essential function, the inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors and disrupted neurotransmission.[6][7] This principle is harnessed for both therapeutic applications, such as in the treatment of Alzheimer's disease and myasthenia gravis, and in the development of potent toxins like pesticides and nerve agents.[6][8][9]

Carbanolate: A Carbamate-Class Cholinesterase Inhibitor

Carbanolate (6-Chloro-3,4-xylyl methylcarbamate) is a synthetic organic compound belonging to the carbamate class of chemicals.[10][11][12] Carbamates are esters of carbamic acid and are widely used in agriculture and public health as insecticides and pesticides.[10][13] The insecticidal action of Carbanolate, like other carbamate pesticides, stems directly from its ability to inhibit the acetylcholinesterase enzyme in the target pest's nervous system.[10]

Chemical Properties of Carbanolate:

| Property | Value | Source |

| CAS Number | 671-04-5 | [11][14] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [10][14] |

| Molecular Weight | 213.66 g/mol | [10][14] |

| Class | Carbamate Insecticide | [10] |

| Synonyms | Banol, 6-Chloro-3,4-dimethylphenyl N-methylcarbamate | [11] |

The Molecular Mechanism of AChE Inhibition by Carbanolate

Acetylcholinesterase inhibitors are broadly classified as reversible or irreversible.[6][8][15] Carbamates, including Carbanolate, are considered pseudo-irreversible or slowly reversible inhibitors.[6][10] Their mechanism is distinct from organophosphates, which cause a truly irreversible phosphorylation of the enzyme.[5][8]

The inhibition process involves a two-step reaction analogous to the normal hydrolysis of acetylcholine.[16][17]

-

Formation of a Reversible Complex: Carbanolate first binds to the active site of AChE to form a non-covalent Michaelis-Menten complex.[18]

-

Carbamoylation of the Active Site: The carbamate then acts as a substrate for the enzyme. The carbamoyl moiety is transferred to the hydroxyl group of the critical serine residue (Ser203) in the enzyme's active site, while the phenolic leaving group (6-chloro-3,4-xylenol) is released.[10][16] This results in a stable, carbamoylated enzyme.

-

Slow Decarbamoylation (Hydrolysis): The final step is the hydrolysis of the carbamoyl-enzyme bond to regenerate the free, active enzyme. This decarbamoylation step is significantly slower than the deacetylation that occurs after acetylcholine hydrolysis.[16][17] The half-lives of carbamoylated AChEs can range from minutes to many hours, during which the enzyme remains inhibited.[16]

This prolonged inactivation effectively removes the enzyme from its physiological role, leading to the toxic accumulation of acetylcholine.

Quantitative Analysis of Inhibition: The Ellman's Assay

To quantify the inhibitory potency of compounds like Carbanolate, a reliable enzymatic assay is required. The most widely used method is the spectrophotometric assay developed by Ellman and colleagues.[19][20] This assay is valued for its simplicity, sensitivity, and adaptability to high-throughput screening formats.[19][21]

Principle of the Assay

The Ellman's method is a colorimetric assay that relies on a coupled enzymatic reaction.[21]

-

Enzymatic Hydrolysis: In place of the natural substrate acetylcholine, a synthetic analog, acetylthiocholine (ATCI), is used. AChE hydrolyzes ATCI to produce thiocholine and acetic acid.[21]

-

Colorimetric Reaction: The thiocholine product contains a free sulfhydryl group. This group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), cleaving the disulfide bond to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[2][21]

-

Detection: The rate of TNB formation is directly proportional to AChE activity and can be monitored by measuring the increase in absorbance at 412 nm.[20][21]

Experimental Protocol: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[22] The following protocol provides a self-validating system for determining the IC₅₀ of Carbanolate.

1. Materials and Reagents

-

Acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Carbanolate (test inhibitor)

-

Eserine or Donepezil (positive control inhibitor)

-

Acetylthiocholine Iodide (ATCI, substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

2. Preparation of Solutions

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.

-

ATCI Solution: Prepare a 14-15 mM solution of ATCI in phosphate buffer.

-

DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.

-

Carbanolate Solutions: Prepare a high-concentration stock solution of Carbanolate in 100% DMSO. From this stock, create a series of serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is low (e.g., <1%) to avoid solvent interference.[21]

3. Assay Procedure (96-well plate format)

-

Expert Insight: This workflow is designed to establish a baseline of uninhibited enzyme activity (100% control) and then measure the dose-dependent response to the inhibitor. A pre-incubation step is critical for inhibitors like carbamates to allow time for the carbamoylation reaction to occur before introducing the substrate.

Step-by-Step Methodology:

-

Plate Setup: To each well of a 96-well plate, add the components in the following order:

-

Blank Wells: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI (No enzyme).

-

100% Activity Control: 140 µL Buffer + 10 µL Solvent (e.g., 1% DMSO) + 10 µL AChE + 10 µL DTNB.

-

Test Wells: 140 µL Buffer + 10 µL Carbanolate dilution + 10 µL AChE + 10 µL DTNB.

-

-

Pre-incubation: Gently mix the contents of the plate. Incubate the plate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is added.[21]

-

Reaction Initiation: To initiate the reaction, add 10 µL of the ATCI solution to all wells (except the blank).

-

Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm. Take readings every minute for 10-15 minutes.[22]

4. Data Analysis and IC₅₀ Calculation

-

Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate Percent Inhibition: Use the rate of the 100% activity control (V_control) and the rate for each inhibitor concentration (V_inhibitor) to calculate the percent inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value.[22]

Interpreting Kinetic Data

While a specific IC₅₀ value for Carbanolate is not available in the cited literature, the table below presents kinetic constants for other carbamate pesticides, illustrating the type of data generated from such studies.[23] These constants provide deeper insight into the inhibition mechanism.

| Inhibitor | k₂ (Carbamoylation Rate) | Kᴅ (Dissociation Constant) | kᵢ (Overall Inhibition Rate) |

| Mexacarbate | - | - | - |

| Carbaryl | - | - | - |

| Illustrative Data | (min⁻¹) | (µM) | (M⁻¹min⁻¹) |

Note: Specific values for Mexacarbate and Carbaryl were determined in the referenced study but are presented here as illustrative placeholders for the types of kinetic constants measured.[23]

-

Kᴅ (Dissociation Constant): Reflects the initial binding affinity of the inhibitor to the enzyme. A lower Kᴅ indicates tighter binding.

-

k₂ (Carbamoylation Rate Constant): Represents the rate at which the inhibitor carbamoylates the enzyme's active site.

-

kᵢ (Second-order Rate Constant): The overall rate of inhibition, approximated by k₂/Kᴅ, which combines both binding affinity and the rate of carbamoylation.[18]

Conclusion

Carbanolate exemplifies the mechanism of carbamate insecticides, acting as a potent, slowly reversible inhibitor of acetylcholinesterase. By forming a transient but long-lasting carbamoylated adduct with the active site serine, it effectively halts the crucial hydrolysis of acetylcholine, leading to neurotoxic effects in target organisms. The standardized, quantitative assessment of this inhibition, primarily through the robust Ellman's assay, is fundamental for characterizing the potency (IC₅₀) and kinetic profile of such compounds. The detailed methodologies and mechanistic understanding presented in this guide provide researchers and drug development professionals with the foundational knowledge required to investigate and characterize acetylcholinesterase inhibitors.

References

-

Study.com. Acetylcholinesterase: Reaction & Mechanism of Action. [Link]

-

Musilek, K. et al. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. [Link]

-

Wikipedia. Acetylcholinesterase inhibitor. [Link]

-

Worek, F. et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. [Link]

-

Melo, J. B. et al. (2001). Reversible and irreversible acetylcholinesterase inhibitors cause changes in neuronal amyloid precursor protein processing and protein kinase C level in vitro. PubMed. [Link]

-

YouTube. (2024). Reversible and Irreversible Anticholinesterase ; Definition and Examples. [Link]

-

Pediaa.com. (2023). What is the Difference Between Reversible and Irreversible Anticholinesterase. [Link]

-

Study.com. Acetylcholinesterase | Definition, Function & Location. [Link]

-

Gore, E. et al. (2006). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. ResearchGate. [Link]

-

EMBL-EBI. Acetylcholinesterase - Mechanism and Catalytic Site Atlas. [Link]

-

ResearchGate. Commonly used Reversible and Irreversible AChE Inhibitors and their Application. [Link]

-

Wikipedia. Acetylcholinesterase. [Link]

-

Singh, D. K. & Agarwal, R. A. (1983). Inhibition kinetics of certain organophosphorus and carbamate pesticides on acetylcholinesterase from the snail Lymnaea acuminata. PubMed. [Link]

-

Kovarova, M. et al. (2013). New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors. PubMed. [Link]

-

Niessen, K. V. et al. (2013). Investigation of Kinetic Interactions Between Approved Oximes and Human Acetylcholinesterase Inhibited by Pesticide Carbamates. PubMed. [Link]

-

Assay Genie. Acetylcholinesterase Assay Kit (BA0009). [Link]

-

Scribd. Ellman Esterase Assay Protocol. [Link]

-

PubChem - NIH. Carbanolate. [Link]

-

Kovářová, M. et al. (2013). New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. Zeitschrift für Naturforschung C. [Link]

-

Bartolini, M. et al. (2005). Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. PubMed. [Link]

-

Rosenberry, T. L. et al. (2018). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. PMC - PubMed Central. [Link]

-

ResearchGate. Graphical determination of IC50 for (I), (II), (III) and (IV) acetylcholinesterase inhibitors. [Link]

-

ResearchGate. (1983). Inhibition kinetics of certain organophosphorus and carbamate pesticides on acetylcholinesterase from the snail Lymnaea acuminata. [Link]

-

Allturf. (2017). BANOL. [Link]

-

Acheson, J. D. & Rosenberry, T. L. (2016). Analysis of the reaction of carbachol with acetylcholinesterase with thioflavin T as a coupled fluorescence reporter. NIH. [Link]

-

Triangle Chemical. BANOL®. [Link]

-

s3.amazonaws.com. BANOL FUNGICIDE Label. [Link]

-

Nuturf. Banol®. [Link]

-

CAS Common Chemistry. Carbanolate. [Link]

-

Drugs.com. List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). [Link]

-

Wikipedia. Carbamate. [Link]

-

T. Ghosh, A. et al. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

-

K. Beaver, C. et al. (2019). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. NIH. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. study.com [study.com]

- 4. study.com [study.com]

- 5. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbanolate | C10H12ClNO2 | CID 522251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Carbamate - Wikipedia [en.wikipedia.org]

- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CAS 671-04-5: Carbanolate | CymitQuimica [cymitquimica.com]

- 15. differencebetween.com [differencebetween.com]

- 16. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of the reaction of carbachol with acetylcholinesterase with thioflavin T as a coupled fluorescence reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Inhibition kinetics of certain organophosphorus and carbamate pesticides on acetylcholinesterase from the snail Lymnaea acuminata - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Carbanolate

Abstract

Carbanolate (CAS Registry Number 671-04-5), chemically known as 6-chloro-3,4-xylyl methylcarbamate, is a carbamate ester that has been utilized as an insecticide and acaricide.[1] As a member of the carbamate class of pesticides, its mode of action involves the reversible inhibition of the acetylcholinesterase (AChE) enzyme, a critical component in the nervous system of insects and mammals.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of Carbanolate, intended for researchers, scientists, and professionals in drug development and toxicology. The information compiled herein is essential for understanding its environmental fate, toxicological profile, and for the development of analytical methodologies. It is important to note that Carbanolate is considered an obsolete insecticide, and as such, certain detailed experimental data are not widely available in the public domain.[1]

Chemical Identity and Structure

Carbanolate is a derivative of carbamic acid, featuring a substituted aromatic ring. Its unique structure confers its specific biological activity and physicochemical properties.

-

Systematic IUPAC Name: 6-chloro-3,4-dimethylphenyl methylcarbamate[3]

-

CAS Registry Number: 671-04-5[3]

-

Molecular Formula: C₁₀H₁₂ClNO₂[3]

-

Molecular Weight: 213.66 g/mol [3]

-

Synonyms: Banol, 2-Chloro-4,5-dimethylphenyl methylcarbamate, U-12927[3][4]

The molecular structure of Carbanolate is depicted in the diagram below.

Caption: Molecular Structure of Carbanolate (6-chloro-3,4-xylyl methylcarbamate).

Physical Properties

The physical properties of a compound are critical for determining its environmental distribution, formulation, and mode of application. The available data for Carbanolate are summarized below.

| Property | Value | Source |

| Physical State | Crystalline Solid | [1] |

| Melting Point | 130-133 °C | PubChem |

| Vapor Pressure | 0.000922 mmHg | PubChem |

| Solubility | ||

| Water | Moderate aqueous solubility | [1] |

| Chloroform | Freely soluble | PubChem |

Chemical Properties and Reactivity

Stability and Hydrolysis

The stability of Carbanolate is a key factor in its persistence in the environment and its shelf-life in formulations.

-

Thermal Stability: Carbanolate is reported to be unstable at temperatures above its melting point.

-

Hydrolysis: As a carbamate ester, Carbanolate is susceptible to hydrolysis, particularly under alkaline conditions. The ester linkage can be cleaved to yield 6-chloro-3,4-xylenol, methylamine, and carbon dioxide. In neutral and weakly acidic aqueous solutions, carbamates are relatively stable.[5]

The rate of hydrolysis is pH-dependent. While specific kinetic data for Carbanolate is scarce, the general mechanism for carbamate hydrolysis involves nucleophilic attack at the carbonyl carbon. Under basic conditions, the hydroxide ion is the primary nucleophile, leading to rapid degradation.

Caption: General Hydrolysis Pathway of Carbanolate.

Spectroscopic Data

Spectroscopic data is fundamental for the identification and quantification of chemical compounds.

-

Mass Spectrometry: The mass spectrum of Carbanolate is available and provides key information about its molecular weight and fragmentation pattern.[4] The molecular ion peak would be expected at m/z 213.

Mechanism of Action

Carbanolate functions as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the nervous system.[2][7]

-

Normal Nerve Function: Acetylcholine is a neurotransmitter that transmits signals across nerve synapses. After the signal is transmitted, AChE rapidly hydrolyzes acetylcholine to terminate the signal.

-

Inhibition by Carbanolate: Carbanolate carbamylates a serine residue at the active site of AChE, rendering the enzyme inactive.

-

Accumulation of Acetylcholine: This inactivation leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation.

-

Toxicity: The resulting overstimulation of the nervous system leads to convulsions, paralysis, and ultimately death in insects.[2]

The inhibition of AChE by carbamates is reversible, meaning the carbamyl-enzyme complex can hydrolyze, eventually restoring enzyme function.[2][7] This reversibility generally results in a shorter duration of toxic effects compared to organophosphate insecticides, which cause irreversible inhibition.[8]

Caption: Mechanism of Action of Carbanolate.

Synthesis and Analysis

Synthesis Protocol

A common method for the synthesis of aryl N-methylcarbamates like Carbanolate involves the reaction of the corresponding phenol with methyl isocyanate.

Reaction: 6-chloro-3,4-xylenol + Methyl Isocyanate → 6-chloro-3,4-xylyl methylcarbamate

Step-by-Step Methodology (General Procedure):

-

Dissolution: Dissolve 6-chloro-3,4-xylenol in a suitable aprotic solvent (e.g., toluene, tetrahydrofuran) in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Addition of Catalyst: Add a catalytic amount of a tertiary amine (e.g., triethylamine) to the solution.

-

Addition of Isocyanate: Slowly add a stoichiometric amount of methyl isocyanate to the reaction mixture. This reaction is exothermic, and the temperature should be controlled, typically by cooling in an ice bath.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid solution to remove the catalyst, followed by a brine wash.

-

Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Disclaimer: This is a generalized protocol. The synthesis of Carbanolate, particularly involving the highly toxic methyl isocyanate, should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Analytical Protocol

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of N-methylcarbamate pesticides. EPA Method 8318 is a relevant example for the determination of such compounds in various matrices.[9]

Principle: The method involves extraction of the analyte from the sample matrix, followed by separation using reverse-phase HPLC. For enhanced sensitivity and selectivity, a post-column derivatization is employed, where the carbamates are hydrolyzed to methylamine, which then reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This derivative is then detected by a fluorescence detector.[10]

Step-by-Step Methodology (General Procedure):

-

Sample Extraction:

-

Water Samples: Liquid-liquid extraction with a solvent like methylene chloride.

-

Solid Samples (Soil, Waste): Sonication or Soxhlet extraction with a suitable solvent mixture (e.g., acetonitrile/water).

-

-

Extract Cleanup (if necessary): The extract may be cleaned up using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Post-Column Derivatization: The column effluent is mixed with a sodium hydroxide solution to hydrolyze the carbamate, followed by reaction with the OPA reagent.

-

Detection: Fluorescence detector with excitation at ~330 nm and emission at ~465 nm.

-

-

Quantification: A calibration curve is generated using standard solutions of Carbanolate.

Caption: Analytical Workflow for Carbanolate.

Toxicology and Safety

Carbanolate is classified as highly toxic to mammals.[1] The primary route of toxicity is through inhibition of acetylcholinesterase, leading to cholinergic crisis.

-

Acute Toxicity: Carbanolate is classified under GHS as "Fatal if swallowed".[2] Specific oral and dermal LD₅₀ values are not consistently reported in publicly accessible databases. For many carbamates, the oral route of exposure is significantly more toxic than the dermal route.[8]

-

Symptoms of Exposure: Symptoms are characteristic of cholinergic overstimulation and can include excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). In severe cases, muscle tremors, convulsions, respiratory depression, and death can occur.[2][7][8]

-

Handling Precautions: Due to its high acute toxicity, Carbanolate should be handled with extreme caution. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, is mandatory. All handling should be performed in a certified chemical fume hood.

Conclusion

Carbanolate is a carbamate insecticide with well-defined chemical and biological properties. Its efficacy as a pesticide is derived from its ability to reversibly inhibit acetylcholinesterase. While it is now considered an obsolete pesticide, the data concerning its physical properties, chemical reactivity, and toxicological profile remain important for environmental monitoring and for understanding the broader class of N-methylcarbamate insecticides. Significant gaps in publicly available quantitative data, particularly regarding solubility in organic solvents, hydrolysis kinetics, and detailed spectroscopic information, highlight the need for further experimental characterization should this compound be of renewed interest for research purposes.

References

- AERU. (2025, October 15). Carbanolate (Ref: U12927). University of Hertfordshire.

- Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in R

- CAS. (n.d.). Carbanolate. CAS Common Chemistry. Retrieved January 14, 2026.

- National Center for Biotechnology Information. (n.d.). Carbanolate.

- NIST. (n.d.). Carbanolate. NIST Chemistry WebBook. Retrieved January 14, 2026.

- National Center for Biotechnology Information. (n.d.). 3,5-Xylyl Methylcarbamate.

- Pesticide Toxicity Profile: Carbamate Pesticides. (2019, May).

- Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida, IFAS Extension.

- Agilent Technologies. (n.d.).

- Safety Assessment of Dialkyl Carbonates as Used in Cosmetics. (2017, January 18). Cosmetic Ingredient Review.

- Carbamate Toxicity. (n.d.).

-

PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

- ATC - Air Tool Conditioner (Bulk)

- Process for the preparation of chlorantraniliprole. (2021).

- U.S. Environmental Protection Agency. (2007, February). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).

- NMR Chemical Shifts of Trace Impurities. (n.d.). EPFL.

- Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). (2016, June 17).

- Databases focused on natural products and compounds. (n.d.). SecondaryMetabolites.org.

- Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. (2004, July 7). U.S. Environmental Protection Agency.

- Mexacarb

- Chemical Database. (n.d.). EnvironmentalChemistry.com.

-

CAS Common Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

- Methyl carbamate(598-55-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Methiocarbe. (2015, January 27). mzCloud.

- 3-chloro-4-methylcarbanilic acid, 6-bromo-3,4-xylyl ester. (n.d.). SpectraBase.

- NMR Spectra of Products. (n.d.). The Royal Society of Chemistry.

- XMC. (2024, December 13). mzCloud.

- (6-Chloro-2-methyl-3-(trifluoromethyl)pyridin-4-yl)methanol. (n.d.). ChemScene.

- Process for preparation of anthranilamides. (2019, December 6).

- Mexacarb

- N-(4-acetylphenyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide. (n.d.). SpectraBase.

Sources

- 1. Carbanolate (Ref: U12927) [sitem.herts.ac.uk]

- 2. Carbanolate | C10H12ClNO2 | CID 522251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Carbanolate [webbook.nist.gov]

- 5. 3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl carbamate(598-55-0) 1H NMR [m.chemicalbook.com]

- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. journals.flvc.org [journals.flvc.org]

- 9. epa.gov [epa.gov]

- 10. agilent.com [agilent.com]

An In-Depth Technical Guide to Carbanolate (CAS 671-04-5): Properties, Mechanism, and Implications for Scientific Research

Executive Summary

Carbanolate (CAS 671-04-5), chemically known as 2-chloro-4,5-dimethylphenyl methylcarbamate, is a carbamate ester developed primarily for its potent insecticidal and acaricidal properties. As a member of the carbamate class of pesticides, its mechanism of action centers on the reversible inhibition of the critical enzyme acetylcholinesterase (AChE). This action leads to the accumulation of the neurotransmitter acetylcholine at the synapse, resulting in neurotoxicity in target organisms. While its application has largely been in agriculture and pest control, Carbanolate's distinct chemical properties and well-defined biological target make it a valuable tool compound for researchers in toxicology, neurobiology, and drug discovery. This guide provides a comprehensive technical overview of Carbanolate, detailing its physicochemical properties, a representative synthesis, its mechanism of action, and relevant experimental protocols. Furthermore, it explores the broader significance of the carbamate scaffold in medicinal chemistry, contextualizing how insights from a compound like Carbanolate can inform the development of novel therapeutics.

Introduction to Carbanolate

Carbanolate is a synthetic organic compound belonging to the N-methyl carbamate class of pesticides.[1] Carbamates were first introduced in the 1950s and are widely used in homes, gardens, and agriculture due to their broad-spectrum efficacy and, typically, lower environmental persistence compared to organochlorine pesticides.[2] Carbanolate, also known by trade names such as Banol and the developmental code U-12927, is effective against a range of ectoparasites, particularly in poultry.[1]

For researchers, scientists, and drug development professionals, Carbanolate serves as a classic example of a reversible acetylcholinesterase inhibitor.[1] Its well-characterized interaction with AChE provides a benchmark for studying enzyme kinetics, inhibitor design, and the toxicological effects of cholinergic overstimulation. The carbamate functional group is also a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Understanding the structure-activity relationship and toxicological profile of Carbanolate can therefore provide valuable insights into the design of safer and more effective therapeutic agents targeting the cholinergic system and other enzymes.

Physicochemical Properties

The physical and chemical characteristics of Carbanolate dictate its environmental fate, bioavailability, and handling requirements. It is a crystalline solid with moderate aqueous solubility and is more freely soluble in organic solvents.[3] It is known to be unstable at temperatures above its melting point and will decompose in alkaline conditions.

Table 1: Chemical Identifiers and Properties of Carbanolate

| Property | Value | Source(s) |

| CAS Number | 671-04-5 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |

| Molecular Weight | 213.66 g/mol | [1] |

| IUPAC Name | 2-chloro-4,5-dimethylphenyl methylcarbamate | [1] |

| Synonyms | Banol, Chloroxylam, 6-Chloro-3,4-xylyl methylcarbamate, U-12927 | [1] |

| SMILES | CNC(=O)Oc1cc(C)c(C)cc1Cl | N/A |

| InChI Key | QRTXZGIQTYDABO-UHFFFAOYSA-N | N/A |

Table 2: Physical Data for Carbanolate

| Property | Value | Source(s) |

| Physical Form | Crystalline Solid | [N/A] |

| Melting Point | 130-133 °C | [N/A] |

| Vapor Pressure | 0.000922 mmHg | [N/A] |

| Solubility | Slightly soluble in water. Soluble in acetone (25%), benzene (14%), chloroform, toluene (10%), xylene (6.7%). | [N/A] |

Synthesis and Characterization

The synthesis of aryl carbamates like Carbanolate is typically achieved through the reaction of a substituted phenol with a source of the carbamoyl moiety. The most direct route involves the reaction of 2-chloro-4,5-dimethylphenol with methyl isocyanate.[4] Methyl isocyanate is an extremely toxic and hazardous reagent, requiring stringent safety protocols and handling in a well-ventilated fume hood with appropriate personal protective equipment.[4][5][6][7][8] Alternative, safer methods may involve the use of N-substituted carbamoyl chlorides, which can be formed in situ.[9]

Representative Laboratory Synthesis Protocol

Causality Note: This protocol is based on the general reactivity of phenols and isocyanates. The aprotic solvent (toluene) is chosen to prevent side reactions with the highly reactive isocyanate. A tertiary amine catalyst (pyridine) is used to activate the phenol's hydroxyl group, increasing its nucleophilicity and accelerating the reaction rate.

-

Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1 equivalent of 2-chloro-4,5-dimethylphenol in anhydrous toluene.

-

Catalyst Addition : Add a catalytic amount (e.g., 0.1 equivalents) of anhydrous pyridine to the solution.

-

Reactant Addition : Under a positive pressure of nitrogen, slowly add 1.1 equivalents of methyl isocyanate dropwise to the stirred solution at room temperature. An ice bath may be used to control the initial exothermic reaction.

-